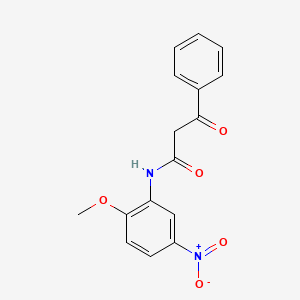
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; pyridine-3-carboxylic acid is a compound that combines the properties of two well-known chemical entities: caffeine and niacin (vitamin B3). Caffeine is a central nervous system stimulant, while niacin is essential for various metabolic processes in the body. The combination of these two compounds can have unique pharmacological and biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (caffeine) typically involves the methylation of xanthine derivatives. One common method is the Fischer synthesis, which involves the reaction of dimethylurea with malonic acid in the presence of phosphorus oxychloride.
For pyridine-3-carboxylic acid (niacin), the industrial production often involves the oxidation of 3-methylpyridine using nitric acid or other oxidizing agents.
Industrial Production Methods
Caffeine is industrially produced by extracting it from natural sources such as coffee beans and tea leaves or by synthetic methods involving the methylation of theobromine. Niacin is produced on an industrial scale through the oxidation of 3-methylpyridine.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Methyl groups in caffeine can be substituted with other functional groups.
Pyridine-3-carboxylic acid undergoes:
Oxidation: Can be further oxidized to form pyridine derivatives.
Reduction: Reduction can lead to the formation of pyridine-3-methanol.
Substitution: The carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Caffeine Derivatives: Theobromine, theophylline.
Niacin Derivatives: Nicotinamide, nicotinic acid esters.
Scientific Research Applications
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is widely used in scientific research due to its stimulant properties. It is used to study the effects of central nervous system stimulants on behavior and physiology. Pyridine-3-carboxylic acid is used in research related to metabolic processes, as it is a precursor to NAD+ and NADP+, essential cofactors in cellular respiration and energy production.
Mechanism of Action
Caffeine exerts its effects by blocking adenosine receptors in the brain, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine. This results in increased alertness and reduced fatigue.
Niacin works by being converted into NAD+ and NADP+, which are crucial for redox reactions in the body. These cofactors are involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation.
Comparison with Similar Compounds
Similar Compounds
Theobromine: Similar to caffeine but with milder stimulant effects.
Theophylline: Used as a bronchodilator in respiratory diseases.
Nicotinamide: A form of vitamin B3 with similar metabolic roles as niacin.
Uniqueness
The combination of caffeine and niacin in 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; pyridine-3-carboxylic acid provides a unique blend of stimulant and metabolic effects, making it a compound of interest for both pharmacological and biochemical research.
Properties
Molecular Formula |
C14H15N5O4 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
pyridine-3-carboxylic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C6H5NO2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6(9)5-2-1-3-7-4-5/h4H,1-3H3;1-4H,(H,8,9) |
InChI Key |
TZKYBPSTDIWTEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



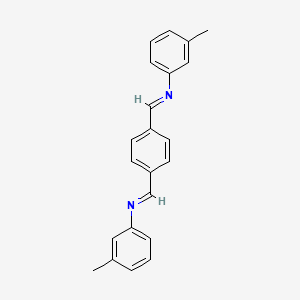
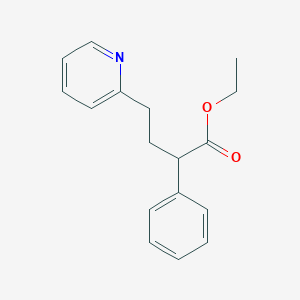
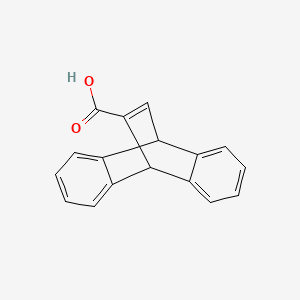
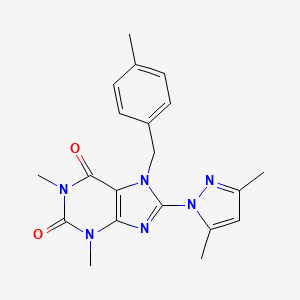
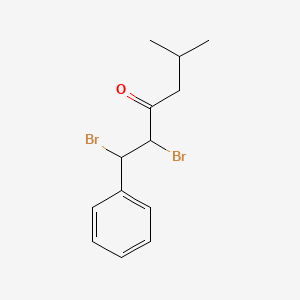

![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)
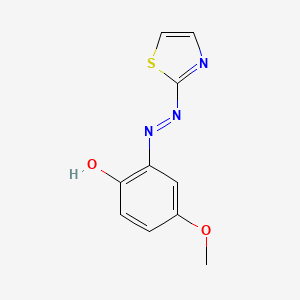
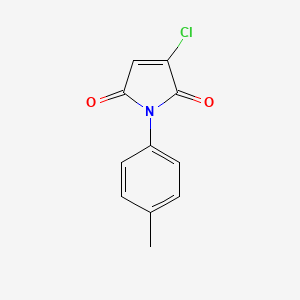
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
![N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B11962719.png)

